
Urea, tris(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, tris(2-hydroxyethyl)-, also known as tris(2-hydroxyethyl)urea, is an organic compound with the molecular formula C7H16N2O4. It is a derivative of urea where three hydroxyethyl groups are attached to the nitrogen atoms of the urea molecule. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, tris(2-hydroxyethyl)- typically involves the reaction of urea with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Urea+3Ethylene Oxide→Urea, tris(2-hydroxyethyl)-
The reaction is usually conducted in the presence of a catalyst and under specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of urea, tris(2-hydroxyethyl)- involves large-scale reactors where urea and ethylene oxide are combined under controlled conditions. The process is designed to maximize efficiency and minimize by-products. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, tris(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .
Applications De Recherche Scientifique
Urea, tris(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a stabilizer for proteins and enzymes.
Industry: Urea, tris(2-hydroxyethyl)- is used in the production of resins, plastics, and other polymeric materials
Mécanisme D'action
The mechanism of action of urea, tris(2-hydroxyethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, the compound can interact with proteins and enzymes, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea: The parent compound with the formula CO(NH2)2.
Thiourea: A sulfur analog of urea with the formula CS(NH2)2.
Uniqueness
Urea, tris(2-hydroxyethyl)- is unique due to the presence of three hydroxyethyl groups, which impart distinct chemical and physical properties. These groups enhance its solubility in water and other polar solvents, making it suitable for various applications that require high solubility and reactivity .
Propriétés
Numéro CAS |
97271-72-2 |
|---|---|
Formule moléculaire |
C7H16N2O4 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1,1,3-tris(2-hydroxyethyl)urea |
InChI |
InChI=1S/C7H16N2O4/c10-4-1-8-7(13)9(2-5-11)3-6-12/h10-12H,1-6H2,(H,8,13) |
Clé InChI |
VKUPKRKGNSEUNN-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
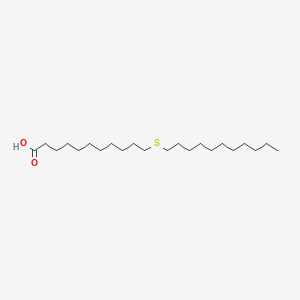
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
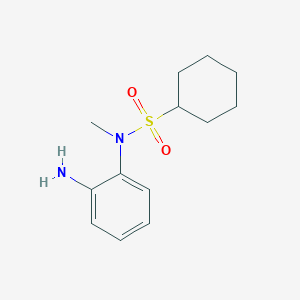
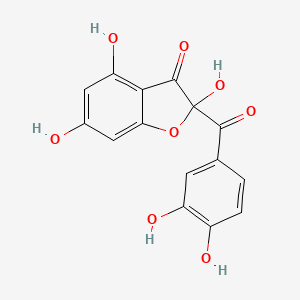

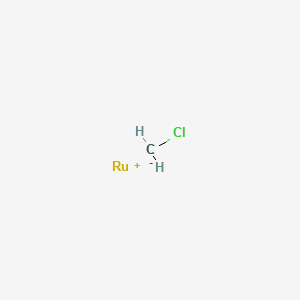
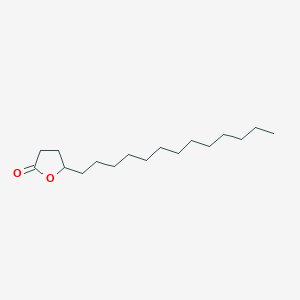

silane](/img/structure/B14328963.png)

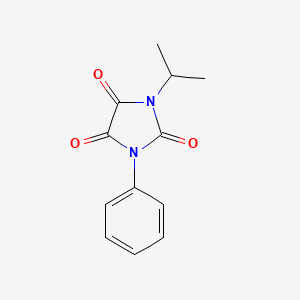
![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
